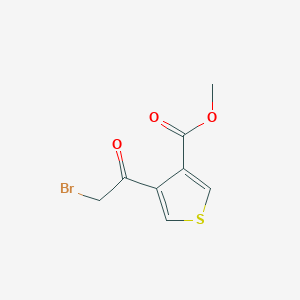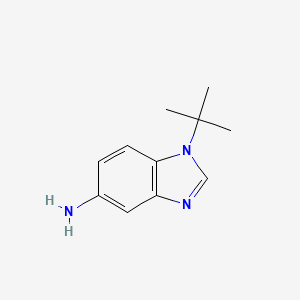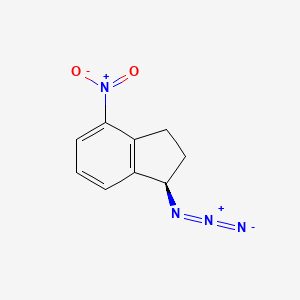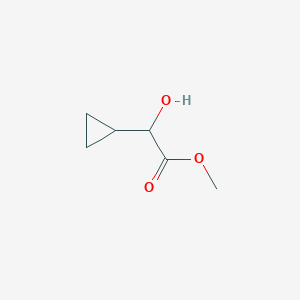![molecular formula C10H8Cl2F3NO B2699987 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide CAS No. 379254-92-9](/img/structure/B2699987.png)
2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide is a chemical compound with the molecular formula C10H9ClF3NO . It has a molecular weight of 286.08 .
Molecular Structure Analysis
The molecular structure of 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide consists of a propanamide group attached to a chlorinated, trifluoromethylated phenyl group . The InChI code for this compound is 1S/C10H8Cl2F3NO/c1-5(11)9(17)16-8-4-6(10(13,14)15)2-3-7(8)12/h2-5H,1H3,(H,16,17) .Wissenschaftliche Forschungsanwendungen
Environmental Impact and Degradation
Occurrence and Toxicity in the Environment
Certain chlorinated compounds, like triclosan, which share structural similarities with the specified chemical, have been extensively studied for their occurrence, toxicity, and degradation in the environment. These studies reveal the widespread presence of such compounds in water bodies due to partial elimination in sewage treatment and their potential transformation into more toxic compounds through processes like chlorination, photooxidation, and methylation. The environmental persistence and toxicity towards aquatic life highlight the need for evaluating the environmental behavior of similar chlorinated compounds (Bedoux et al., 2012).
Food Safety and Preservation
Role as Food Additives
Compounds like chlorogenic acid demonstrate the dual role of being a food additive and nutraceutical, possessing antioxidant, antimicrobial, and preservative properties. These attributes are crucial for enhancing food safety and preservation, suggesting that structurally similar chlorinated compounds could also find applications in food technology and safety to improve the shelf life and nutritional value of food products (Santana-Gálvez et al., 2017).
Analytical and Detection Methods
Detection Methods for Processed Foods
Studies on acrylamide, a compound known for its presence in thermally processed foods, emphasize the development of biosensors for its rapid, sensitive, and specific detection. Similar methodologies could be applied to detect and quantify the presence of related chlorinated compounds in food items, aiding in food safety assessments and regulatory compliance (Pundir et al., 2019).
Pharmacological Effects and Health Implications
Biological Activity and Health Implications
The incorporation of chlorine atoms into biologically active molecules can significantly modulate their activity. While some chlorinated compounds have been associated with adverse health effects, others play indispensable roles in pharmaceuticals and crop-protection agents, showcasing the diverse implications of chlorination on biological activity and safety. This duality underscores the importance of thorough research into the specific effects and safety profiles of chlorinated compounds, including those structurally related to "2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide" (Klaus, 2000).
Wirkmechanismus
The mechanism of action of 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide is not specified in the available literature. The mechanism of action for a compound typically depends on its intended use, such as whether it’s designed to be a pharmaceutical, a pesticide, or for some other application .
It has a storage temperature of 4 degrees Celsius .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2F3NO/c1-5(11)9(17)16-8-4-6(10(13,14)15)2-3-7(8)12/h2-5H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZJPYFBHFOGLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[7-[(2-Bromophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2699905.png)
![4-{2-[(4-fluorophenyl)sulfanyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate](/img/structure/B2699909.png)
![N-(3,5-dimethylphenyl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2699910.png)
![1-(Benzo[d][1,3]dioxol-5-yloxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride](/img/structure/B2699911.png)
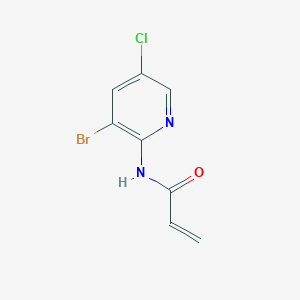

![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2699915.png)
![2-(3-Chlorophenoxy)-1-(4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B2699916.png)
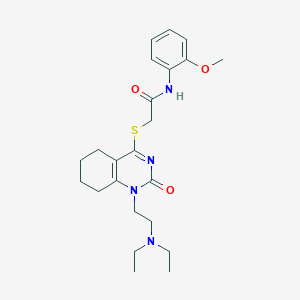
![N-[2-Methoxy-2-(5-methylthiophen-2-yl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B2699918.png)
